Berninamycin D

Description

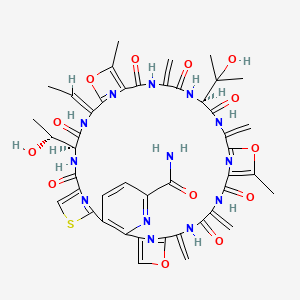

(14S,17Z,27S)-17-ethylidene-14-[(1R)-1-hydroxyethyl]-27-(2-hydroxypropan-2-yl)-20,33-dimethyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide has been reported in Streptomyces bernensis with data available.

from the fermentation broth of Streptomyces bernensis; structure given in first source

Structure

2D Structure

Properties

Molecular Formula |

C45H45N13O13S |

|---|---|

Molecular Weight |

1008.0 g/mol |

IUPAC Name |

(14S,17Z,27S)-17-ethylidene-14-[(1R)-1-hydroxyethyl]-27-(2-hydroxypropan-2-yl)-20,33-dimethyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide |

InChI |

InChI=1S/C45H45N13O13S/c1-11-24-43-57-30(22(8)71-43)39(66)48-17(3)35(62)58-32(45(9,10)68)40(67)50-19(5)42-56-29(21(7)70-42)38(65)47-16(2)34(61)49-18(4)41-53-26(14-69-41)31-23(12-13-25(51-31)33(46)60)44-54-27(15-72-44)36(63)55-28(20(6)59)37(64)52-24/h11-15,20,28,32,59,68H,2-5H2,1,6-10H3,(H2,46,60)(H,47,65)(H,48,66)(H,49,61)(H,50,67)(H,52,64)(H,55,63)(H,58,62)/b24-11-/t20-,28+,32-/m1/s1 |

InChI Key |

ACYFBJUVNSGWDG-QGQKNWORSA-N |

Isomeric SMILES |

C/C=C\1/C2=NC(=C(O2)C)C(=O)NC(=C)C(=O)N[C@H](C(=O)NC(=C)C3=NC(=C(O3)C)C(=O)NC(=C)C(=O)NC(=C)C4=NC(=CO4)C5=C(C=CC(=N5)C(=O)N)C6=NC(=CS6)C(=O)N[C@H](C(=O)N1)[C@@H](C)O)C(C)(C)O |

Canonical SMILES |

CC=C1C2=NC(=C(O2)C)C(=O)NC(=C)C(=O)NC(C(=O)NC(=C)C3=NC(=C(O3)C)C(=O)NC(=C)C(=O)NC(=C)C4=NC(=CO4)C5=C(C=CC(=N5)C(=O)N)C6=NC(=CS6)C(=O)NC(C(=O)N1)C(C)O)C(C)(C)O |

Synonyms |

berninamycin D |

Origin of Product |

United States |

Foundational & Exploratory

Berninamycin D: A Technical Guide to its Discovery, Origin, and Core Scientific Data

For Researchers, Scientists, and Drug Development Professionals

Abstract

Berninamycin D is a naturally occurring thiopeptide antibiotic and a minor metabolite produced by the bacterium Streptomyces bernensis. First identified in 1994, it belongs to a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) known for their potent activity against Gram-positive bacteria. Structurally, this compound is a macrocyclic peptide characterized by the presence of thiazole and oxazole rings, but notably lacks the didehydroalaninyl side chain found in its more abundant analogue, Berninamycin A.[1] This distinction in its chemical architecture has implications for its biological activity, which remains a subject of ongoing research. This document provides a comprehensive overview of the discovery, origin, and key technical data related to this compound, including its physicochemical properties, biosynthetic pathway, and a summary of its known biological activity.

Discovery and Origin

This compound was first isolated and characterized in 1994 by Lau and Rinehart from the fermentation broth of Streptomyces bernensis.[2] It was identified as a minor component of the berninamycin complex, which primarily consists of Berninamycin A. The producing organism, Streptomyces bernensis, is a filamentous bacterium belonging to the Actinomycetales order, a group renowned for its prolific production of secondary metabolites with diverse biological activities.

The biosynthesis of berninamycins is a complex process initiated by the ribosomal synthesis of a precursor peptide, BerA. This precursor peptide undergoes extensive post-translational modifications, including dehydrations, cyclizations, and enzymatic cleavages, to yield the mature antibiotic. The biosynthetic gene cluster responsible for berninamycin production has been identified and cloned, enabling heterologous expression in other Streptomyces species.[3] this compound arises from this biosynthetic pathway, likely as a result of variations in the post-translational modification process.[3]

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C45H45N13O13S | [1][4][5] |

| Molecular Weight | 1008.0 g/mol | [1][4][5] |

| Appearance | White solid | [1] |

| Purity | >95% by HPLC | [1] |

| Solubility | Soluble in DMF and DMSO; Moderately soluble in methanol and ethanol; Poor water solubility. | [1][6][7] |

| Storage | -20°C | [1][4][6] |

Experimental Protocols

Fermentation of Streptomyces bernensis

A detailed protocol for the fermentation of Streptomyces bernensis to produce berninamycins is outlined below. It is important to note that as a minor metabolite, the yield of this compound is significantly lower than that of Berninamycin A.

-

Seed Culture Preparation: Inoculate spores of Streptomyces bernensis from a soy flour mannitol agar plate into a baffled flask containing a suitable seed medium. Incubate at 30°C with shaking for 3 days.[3]

-

Production Culture: Inoculate a larger volume of production medium (e.g., AF/MS or GYM media) with the seed culture.[3]

-

Incubation: Incubate the production culture at 30°C with vigorous shaking for 4 days to allow for the production of secondary metabolites.[3] For large-scale production, fermentation can be carried out in fermentors, maintaining pH at 7.0 and ensuring adequate aeration.[3]

Isolation and Purification of this compound

The following protocol describes a general method for the isolation and purification of berninamycins. Specific optimization is required to isolate the minor component, this compound.

-

Cell Pellet Extraction: Centrifuge the fermentation broth to pellet the bacterial cells. The cell pellet is then extracted with acetone.[3]

-

Crude Extract Preparation: The acetone extract is filtered and concentrated under vacuum to yield a crude extract.[3]

-

High-Performance Liquid Chromatography (HPLC) Purification: The crude extract is dissolved in a suitable solvent mixture (e.g., 50:50 acetonitrile:water) and subjected to preparative reverse-phase HPLC (RP-HPLC).[3] A C18 column is typically used, with a gradient of aqueous acetonitrile containing 0.1% trifluoroacetic acid (TFA) as the mobile phase.[8] Fractions are collected and analyzed by analytical HPLC to identify those containing this compound. Due to its minor abundance, careful fraction collection and analysis are critical.

Structure Elucidation

The structure of this compound was primarily determined using 13C Nuclear Magnetic Resonance (NMR) spectroscopy and Fast Atom Bombardment Mass Spectrometry (FAB-MS).[2]

-

13C NMR Spectroscopy: This technique provides information about the carbon skeleton of the molecule. The 13C NMR spectrum of this compound would be compared to that of Berninamycin A to identify the key structural differences, namely the absence of signals corresponding to the dehydroalanine side chain.

-

Fast Atom Bombardment Mass Spectrometry (FAB-MS): FAB-MS is a soft ionization technique used to determine the molecular weight of non-volatile and thermally labile compounds like peptides. The mass spectrum of this compound would show a molecular ion peak corresponding to its calculated molecular weight of 1008.0 Da.

Biological Activity

The berninamycin class of antibiotics is known to exhibit potent activity against Gram-positive bacteria by inhibiting protein biosynthesis.[9] They are reported to bind to the 50S ribosomal subunit.[3] While specific Minimum Inhibitory Concentration (MIC) data for this compound against a wide range of bacteria is not extensively available in the public domain, the activity of the closely related Berninamycin A provides an indication of the potential antibacterial spectrum.

| Organism | MIC (µM) for Berninamycin A | Reference |

| Bacillus subtilis | 6.3 | [3] |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 10.9 | [3] |

The absence of the didehydroalaninyl side chain in this compound may influence its binding to the ribosomal target and, consequently, its antibacterial potency. Further investigation into the specific MIC values of this compound is warranted to fully understand its therapeutic potential.

Signaling Pathways and Experimental Workflows

Berninamycin Biosynthesis Pathway

The biosynthesis of berninamycins is a complex, multi-step process involving a series of enzymatic modifications to a precursor peptide. The following diagram illustrates a simplified overview of this pathway.

Caption: Simplified overview of the Berninamycin biosynthesis pathway.

Experimental Workflow for Discovery and Characterization

The logical flow from isolation of the producing organism to the characterization of this compound is depicted in the following diagram.

Caption: Experimental workflow for this compound discovery.

Conclusion

This compound represents an interesting structural variant within the berninamycin family of thiopeptide antibiotics. While its discovery dates back to 1994, a comprehensive understanding of its biological activity profile remains incomplete, primarily due to its low production yield. The detailed methodologies and data presented in this guide provide a foundational resource for researchers interested in further exploring the therapeutic potential of this unique natural product. Future efforts focused on improving the yield of this compound, either through fermentation optimization or synthetic approaches, will be crucial for enabling more extensive biological evaluation and unlocking its full potential in the fight against antibiotic-resistant pathogens.

References

- 1. bioaustralis.com [bioaustralis.com]

- 2. Berninamycins B, C, and D, minor metabolites from Streptomyces bernensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The posttranslational modification cascade to the thiopeptide berninamycin generates linear forms and altered macrocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. scbt.com [scbt.com]

- 6. glpbio.com [glpbio.com]

- 7. glpbio.com [glpbio.com]

- 8. bachem.com [bachem.com]

- 9. caymanchem.com [caymanchem.com]

Unlocking Berninamycin D: A Technical Guide to its Biosynthetic Gene Cluster

For Researchers, Scientists, and Drug Development Professionals

Berninamycin D is a potent thiopeptide antibiotic with a complex molecular architecture that arises from a fascinating biosynthetic pathway. This guide provides an in-depth analysis of the this compound biosynthetic gene cluster (BGC), offering a technical resource for researchers engaged in natural product biosynthesis, antibiotic development, and synthetic biology. By understanding the genetic blueprint and enzymatic machinery responsible for its production, new avenues for analogue generation and yield improvement can be explored.

The Berninamycin Biosynthetic Gene Cluster: A Genetic Overview

The berninamycin BGC was first identified in Streptomyces bernensis and consists of 11 open reading frames (ORFs), designated berA through berJ, spanning approximately 12.9 kb.[1] This cluster orchestrates the intricate post-translational modification of a ribosomally synthesized precursor peptide to yield the mature antibiotic. While berninamycin A is the major product, this compound is a naturally occurring variant. The heterologous expression of this BGC in hosts like Streptomyces lividans has confirmed its role in berninamycin biosynthesis and also revealed the production of various analogues, including this compound.[1][2]

Gene Functions within the Berninamycin BGC

The functions of the genes within the ber cluster have been largely elucidated through sequence homology and experimental studies. The following table summarizes the putative role of each gene in the biosynthesis of berninamycins.

| Gene | Proposed Function |

| berA | Encodes the precursor peptide, which includes an N-terminal leader peptide and a C-terminal core peptide that undergoes extensive post-translational modifications.[1] |

| berB/C | Lantipeptide-like dehydratases responsible for the dehydration of serine and threonine residues in the core peptide to dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively.[1] |

| berD | A key enzyme involved in the formation of the central pyridine ring, a hallmark of the berninamycin scaffold, through a formal [4+2] cycloaddition.[1][3] |

| berE1/E2 | McbC-like dehydrogenases involved in the maturation of azoline rings. |

| berF | Putative ABC transporter, likely involved in the export of the mature antibiotic, conferring self-resistance. |

| berG1/G2 | YcaO-type cyclodehydratases that catalyze the formation of thiazole and oxazole rings from cysteine and serine residues, respectively.[1] |

| berH | A cytochrome P450 monooxygenase responsible for the hydroxylation of a valine residue in the berninamycin core structure.[1][4] |

| berI | A protease that cleaves the leader peptide from the modified core peptide and is likely involved in the C-terminal amidation of the mature antibiotic.[1] |

| berJ | A 23S rRNA methyltransferase that confers resistance to berninamycin in the producing organism by modifying the antibiotic's ribosomal target.[1][5] |

The Biosynthetic Pathway of Berninamycin

The biosynthesis of berninamycin is a prime example of ribosomal peptide synthesis and post-translational modification (RiPP). The overall pathway can be visualized as a multi-step enzymatic cascade that transforms a linear peptide into a complex, macrocyclic antibiotic.

Caption: The biosynthetic pathway of berninamycin, from the precursor peptide to the mature antibiotic.

Quantitative Analysis of Berninamycin Production

The production of this compound is often observed alongside other berninamycin analogues, with their relative abundance being dependent on the producing strain and culture conditions. Heterologous expression of the ber BGC in S. lividans has been shown to produce berninamycin A as the major component, with this compound being a minor product.

| Berninamycin Analogue | Relative Abundance in S. bernensis | Relative Abundance in S. lividans (pSET152+bern) |

| Berninamycin A | Major Product | Major Product (2.4x that of S. bernensis)[2] |

| Berninamycin B | 1.5% of Berninamycin A[2] | 3.9% of Berninamycin A[2] |

| Berninamycin C | Trace amounts[2] | Not observed[2] |

| This compound | ~1.0% of Berninamycin A[2] | <1.0% of Berninamycin A[2] |

Experimental Protocols

The following sections provide generalized protocols for key experiments in the analysis of the berninamycin BGC. These protocols are based on standard methodologies for Streptomyces and may require optimization for specific strains and experimental conditions.

Cloning the Berninamycin BGC from Streptomyces bernensis

This protocol outlines a general workflow for the direct cloning of large BGCs, a common challenge in natural product research.

Caption: A generalized workflow for cloning the berninamycin biosynthetic gene cluster.

Methodology:

-

Genomic DNA Isolation: High-quality genomic DNA is isolated from a culture of S. bernensis using a standard phenol-chloroform extraction method or a commercial kit optimized for Gram-positive bacteria.

-

Fosmid Library Construction: The isolated genomic DNA is randomly sheared to an appropriate size (e.g., 35-45 kb) and ligated into a fosmid vector. The ligation mixture is then packaged into lambda phage particles and used to infect an E. coli host strain.

-

Library Screening: The resulting E. coli library is screened by colony hybridization using radioactively or fluorescently labeled DNA probes designed from conserved regions of key thiopeptide biosynthetic genes (e.g., berD, berG).

-

Positive Clone Identification and Verification: Positive clones are selected and cultured. Fosmid DNA is isolated and analyzed by restriction digestion and sequencing to confirm the presence of the complete berninamycin BGC.

-

Subcloning into a Shuttle Vector: The identified fosmid containing the ber BGC is subcloned into an integrative E. coli-Streptomyces shuttle vector, such as pSET152, for subsequent heterologous expression.

Heterologous Expression in Streptomyces lividans**

Methodology:

-

Plasmid Transfer: The expression construct (e.g., pSET152+bern) is introduced into a suitable E. coli conjugation donor strain (e.g., ET12567/pUZ8002).

-

Intergeneric Conjugation: The E. coli donor strain is co-cultured with spores of the recipient Streptomyces host (e.g., S. lividans TK24) on a suitable medium (e.g., SFM agar).

-

Selection of Exconjugants: After incubation, the conjugation plates are overlaid with antibiotics to select for Streptomyces exconjugants that have successfully integrated the plasmid.

-

Cultivation for Production: Positive exconjugants are cultured in a suitable production medium (e.g., TSB or a specialized secondary metabolite production medium) to induce the expression of the berninamycin BGC.

-

Extraction and Analysis: After a suitable incubation period, the culture broth and mycelium are extracted with an organic solvent (e.g., ethyl acetate). The extract is then concentrated and analyzed for the production of berninamycins.

HPLC-MS Analysis of Berninamycins

Methodology:

-

Sample Preparation: The dried organic extract from the production culture is redissolved in a suitable solvent (e.g., methanol) and filtered.

-

Chromatographic Separation: The sample is injected onto a C18 reverse-phase HPLC column. A gradient of water and acetonitrile (both typically containing 0.1% formic acid) is used to separate the different berninamycin analogues.

-

Mass Spectrometric Detection: The eluent from the HPLC is directed to an electrospray ionization mass spectrometer (ESI-MS). The mass spectrometer is operated in positive ion mode to detect the protonated molecular ions of the berninamycins (e.g., berninamycin A [M+H]⁺ at m/z 1146.3484).[6]

-

Data Analysis: The resulting chromatograms and mass spectra are analyzed to identify and quantify the different berninamycin analogues based on their retention times and mass-to-charge ratios.

Conclusion and Future Perspectives

The detailed analysis of the this compound biosynthetic gene cluster provides a solid foundation for further research and development. The methodologies outlined in this guide offer a starting point for the exploration of this fascinating antibiotic. Future work in this area could focus on:

-

Enzymatic Characterization: In-depth biochemical studies of the Ber enzymes to elucidate their precise mechanisms and substrate specificities.

-

Pathway Engineering: Genetic manipulation of the ber BGC to generate novel berninamycin analogues with improved therapeutic properties.

-

Host Optimization: Engineering of heterologous hosts to enhance the production titers of this compound and other desired analogues.

By leveraging the knowledge of the berninamycin BGC, the scientific community can continue to unlock the potential of this important class of antibiotics in the fight against infectious diseases.

References

- 1. journals.asm.org [journals.asm.org]

- 2. The posttranslational modification cascade to the thiopeptide berninamycin generates linear forms and altered macrocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis of the Thiopeptins and Identification of an F420H2-Dependent Dehydropiperidine Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The mode of action of berninamycin and mechanism of resistance in the producing organism, Streptomyces bernensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to Berninamycin D and its Producing Organism, Streptomyces bernensis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Berninamycin D is a member of the thiopeptide family of antibiotics, a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) known for their potent activity against Gram-positive bacteria. Produced by the actinomycete Streptomyces bernensis, this compound and its analogs have garnered interest for their unique chemical structures and mechanism of action. This technical guide provides a comprehensive overview of Streptomyces bernensis and the biosynthesis of this compound, including detailed experimental protocols, quantitative data, and visualizations of the key molecular processes. This document is intended to serve as a valuable resource for researchers in natural product discovery, antibiotic development, and microbial biotechnology.

Introduction to Streptomyces bernensis and Berninamycins

Streptomyces bernensis is a Gram-positive, filamentous soil bacterium belonging to the genus Streptomyces, which is renowned for its prolific production of a wide array of secondary metabolites, including many clinically important antibiotics. S. bernensis is the natural producer of a series of thiopeptide antibiotics known as berninamycins. The major component produced is Berninamycin A, with Berninamycins B, C, and D being minor metabolites.[1]

This compound is structurally distinct from Berninamycin A.[1] Like other thiopeptides, berninamycins exhibit potent antibacterial activity by inhibiting protein synthesis. Their mode of action involves binding to the complex of 23S rRNA and the ribosomal protein L11, thereby interfering with the function of the ribosomal A site.[2] This mechanism is similar to that of thiostrepton, another well-known thiopeptide antibiotic.[2]

The producing organism, Streptomyces bernensis, possesses a self-resistance mechanism to its own antibiotic products. This resistance is conferred by an rRNA methylase that specifically methylates the 23S ribosomal RNA, preventing the binding of berninamycin.[2]

Biosynthesis of this compound

The biosynthesis of this compound is a complex process orchestrated by a dedicated biosynthetic gene cluster (BGC) in the genome of Streptomyces bernensis. This process begins with the ribosomal synthesis of a precursor peptide, which then undergoes extensive post-translational modifications to yield the mature antibiotic.

The Berninamycin Biosynthetic Gene Cluster (ber)

The berninamycin BGC from Streptomyces bernensis spans approximately 12.9 kb and contains 11 open reading frames (ORFs), designated berA through berJ.[3] The functions of these genes have been predicted based on homology to genes in other thiopeptide BGCs and, in some cases, have been experimentally validated through heterologous expression and gene knockout studies.

Table 1: Genes of the Berninamycin Biosynthetic Gene Cluster and their Putative Functions

| Gene | Proposed Function |

| berA | Precursor peptide |

| berB | Lantipeptide dehydratase |

| berC | Lantipeptide dehydratase |

| berD | Pyridine synthase |

| berE | Thiazole/oxazole biosynthesis protein |

| berF | Thiazole/oxazole biosynthesis protein |

| berG | Thiazole/oxazole biosynthesis protein |

| berH | P450 monooxygenase (involved in hydroxylation) |

| berI | Peptidase/amidotransferase (involved in C-terminal amide formation) |

| berJ | ABC transporter (putative efflux/resistance protein) |

This table is a compilation of information from multiple sources and represents the current understanding of the ber gene functions. Further experimental validation may be required for definitive functional assignments.

Biosynthetic Pathway of Berninamycin

The biosynthesis of berninamycin is a fascinating example of the intricate enzymatic machinery involved in the production of RiPPs. The overall pathway can be visualized as a multi-step process involving precursor peptide synthesis, extensive post-translational modifications, and finally, tailoring reactions.

Caption: Proposed biosynthetic pathway of this compound in Streptomyces bernensis.

Experimental Protocols

This section provides detailed methodologies for the cultivation of Streptomyces bernensis, and the extraction, purification, and characterization of this compound. Additionally, a protocol for the genetic manipulation of the berninamycin BGC is outlined.

Cultivation and Fermentation of Streptomyces bernensis

Objective: To cultivate Streptomyces bernensis for the production of berninamycins.

Materials:

-

Streptomyces bernensis strain

-

ISP2 agar plates (for sporulation)

-

Seed culture medium (e.g., Tryptic Soy Broth)

-

Production medium (e.g., a complex medium containing starch, yeast extract, and peptone)

-

Shaking incubator

-

Fermenter (for large-scale production)

Protocol:

-

Spore Stock Preparation: Streak S. bernensis on ISP2 agar plates and incubate at 30°C for 7-10 days until sporulation is observed. Harvest spores by adding sterile water and gently scraping the surface. Filter the spore suspension through sterile cotton wool to remove mycelial fragments. Store the spore suspension in 20% glycerol at -80°C.

-

Seed Culture: Inoculate 50 mL of seed culture medium in a 250 mL baffled flask with 10^7 spores. Incubate at 30°C with shaking at 200 rpm for 48-72 hours.

-

Production Culture: Inoculate 1 L of production medium in a 2 L baffled flask with 5% (v/v) of the seed culture. Incubate at 30°C with shaking at 200 rpm for 7-10 days. Monitor the production of berninamycins by HPLC analysis of the culture extract.

-

Large-Scale Fermentation: For larger scale production, use a fermenter with controlled pH (around 7.0), temperature (30°C), and dissolved oxygen levels.

Extraction and Purification of this compound

Objective: To isolate and purify this compound from the fermentation broth of Streptomyces bernensis.

Materials:

-

Fermentation broth of S. bernensis

-

Acetone

-

Ethyl acetate

-

Rotary evaporator

-

Silica gel for column chromatography

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

Lyophilizer

Protocol:

-

Extraction: Centrifuge the fermentation broth to separate the mycelium from the supernatant. Extract the mycelial cake with acetone. Combine the acetone extract with the supernatant and extract with an equal volume of ethyl acetate.

-

Concentration: Concentrate the ethyl acetate extract under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Silica Gel Chromatography: Dissolve the crude extract in a minimal amount of methanol and apply it to a silica gel column. Elute the column with a gradient of chloroform and methanol. Collect fractions and analyze by Thin Layer Chromatography (TLC) or HPLC to identify fractions containing berninamycins.

-

Preparative HPLC: Pool the fractions containing berninamycins and concentrate them. Purify the berninamycins by preparative HPLC on a C18 column. A typical gradient could be a linear gradient of water (containing 0.1% TFA) and acetonitrile (containing 0.1% TFA).

-

Isolation of this compound: Collect the peak corresponding to this compound. Confirm the purity of the collected fraction by analytical HPLC.

-

Lyophilization: Lyophilize the pure fraction to obtain this compound as a powder.

Genetic Manipulation of the Berninamycin BGC

Objective: To perform a targeted gene knockout in the berninamycin BGC using CRISPR/Cas9.

References

Natural Variants and Analogues of Berninamycin: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the natural variants and analogues of berninamycin, a thiopeptide antibiotic. It is intended for researchers, scientists, and drug development professionals, offering detailed information on the structure, biological activity, and experimental methodologies related to these compounds.

Introduction to Berninamycin

Berninamycin is a member of the pyridine-containing thiopeptide class of antibiotics, which are ribosomally synthesized and post-translationally modified peptides (RiPPs).[1][2] These antibiotics are known for their potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] The mechanism of action for berninamycin involves the inhibition of bacterial protein synthesis by targeting the 50S ribosomal subunit.[1][3] The core structure of berninamycin features a 2-oxazolyl-3-thiazolyl-pyridine moiety embedded within a 35-atom macrocycle.[1][2] The discovery and development of natural variants and synthetic analogues of berninamycin are crucial for understanding its structure-activity relationships and for creating new therapeutic agents to combat antibiotic resistance.

Natural Variants of Berninamycin

Several natural variants of berninamycin have been isolated and characterized, primarily from Streptomyces species. These variants typically differ in the hydroxylation of amino acid residues or the composition of the dehydroalanine side chain.

Berninamycins A, B, C, and D

-

Berninamycin A is the most well-characterized member of this family.

-

Berninamycin B differs from berninamycin A by the presence of a valine residue in place of a β-hydroxyvaline.[4]

-

Berninamycin C is postulated to have one less dehydroalanine unit attached to the carboxyl carbon of the pyridine ring compared to berninamycin A.[4]

-

Berninamycin D possesses two fewer dehydroalanine units at the same position as berninamycin C.[4]

Berninamycin E

A newer analogue, berninamycin E , has been isolated from Streptomyces atroolivaceus. Its molecular formula has been determined as C₅₁H₅₃N₁₅O₁₅S through high-resolution ESI-MS.[5]

Linearized Berninamycins J and K

Heterologous expression of the berninamycin biosynthetic gene cluster in Streptomyces albus J1074 has led to the production of two linearized variants, berninamycin J and berninamycin K .[6][7] These compounds are reported to be less potent than their cyclized counterparts, berninamycins A and B.[6][7] The molecular formula for Berninamycin K is C₅₁H₅₃N₁₅O₁₆S.[8]

Other Biosynthetically Generated Variants

-

Methyloxazoline-containing analogue: Heterologous expression of the berninamycin gene cluster in Streptomyces venezuelae results in a variant where a methyloxazole within the macrocycle is replaced by a methyloxazoline. This structural change leads to a loss of antibiotic activity.[1][2]

-

T3A Mutant: A T3A mutation in the precursor peptide (BerA) results in a fully processed 35-membered macrocycle that lacks antimicrobial activity against Bacillus subtilis.[1][2]

Data Presentation: Physicochemical and Biological Properties

The following table summarizes the known natural variants and analogues of berninamycin, their structural modifications relative to Berninamycin A, and their reported antibacterial activities.

| Compound Name | Structural Modification from Berninamycin A | Molecular Formula | Target Organism | MIC | Reference |

| Berninamycin A | - | C₅₁H₅₁N₁₅O₁₅S | Bacillus subtilis | 6.3 µM | [1][2] |

| MRSA | 10.9 µM | [1][2] | |||

| Berninamycin B | Valine instead of β-hydroxyvaline | C₅₁H₅₁N₁₅O₁₄S | Not Reported | Not Reported | [4] |

| Berninamycin C | One less dehydroalanine unit | Not Reported | Not Reported | Not Reported | [4] |

| This compound | Two fewer dehydroalanine units | C₄₅H₄₅N₁₃O₁₃S | Not Reported | Not Reported | [4][9] |

| Berninamycin E | Not specified | C₅₁H₅₃N₁₅O₁₅S | Not Reported | Not Reported | [5] |

| Berninamycin J | Linearized form | Not Reported | Not Reported | Less potent than A & B | [6][7] |

| Berninamycin K | Linearized form | C₅₁H₅₃N₁₅O₁₆S | Not Reported | Less potent than A & B | [6][7][8] |

| Methyloxazoline analogue | Methyloxazoline instead of methyloxazole | Not Reported | Bacillus subtilis | >200 µM | [1][2] |

| T3A Mutant | Alanine instead of Threonine at position 3 | Not Reported | Bacillus subtilis | >400 µM | [1][2] |

| Berninamycin-like peptide (from S. terrae SKN60T) | High similarity to Berninamycin A | C₅₁H₅₁N₁₅O₁₅S | S. aureus MTCC 1430 | 90 µg/mL | [10] |

| B. subtilis MTCC 121 | 70 µg/mL | [10] | |||

| E. faecium MTCC 789 | 60 µg/mL | [10] | |||

| L. monocytogenes MTCC 839 | 60 µg/mL | [10] |

Experimental Protocols

Fermentation and Isolation of Natural Variants

This protocol describes a general method for the production and isolation of berninamycins from Streptomyces cultures.

-

Inoculum Preparation: Inoculate a suitable liquid medium (e.g., Tryptic Soy Broth) with a spore suspension or mycelial fragments of the producer Streptomyces strain. Incubate at 28-30°C with shaking until a dense culture is obtained.

-

Large-Scale Fermentation: Use the inoculum to seed a larger volume of production medium in a fermenter. Maintain the pH at 7.0 and ensure adequate aeration throughout the fermentation period (typically 5-7 days).

-

Extraction: Harvest the biomass by centrifugation. Extract the cell pellet with an organic solvent such as acetone or butanol.[11] The organic phase is then separated from the cell debris and aqueous phase.

-

Purification: Concentrate the organic extract under reduced pressure. The resulting crude extract is then subjected to chromatographic purification. This typically involves multiple steps, such as silica gel column chromatography followed by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to yield the pure berninamycin variants.

Heterologous Expression of Berninamycin Analogues

This protocol outlines the generation of berninamycin analogues through the heterologous expression of the biosynthetic gene cluster (ber) in a suitable Streptomyces host.

-

Gene Cluster Cloning: Isolate the complete ber biosynthetic gene cluster from the genomic DNA of the native producer. Clone the cluster into an appropriate shuttle vector, such as pSET152, that can replicate in both E. coli and Streptomyces.

-

Vector Transfer to Host: Introduce the recombinant plasmid into a suitable Streptomyces host strain (e.g., S. lividans, S. coelicolor, or S. albus) via conjugative transfer from an E. coli donor strain (e.g., ET12567 carrying pUZ8002).[12]

-

Selection of Exconjugants: Select for Streptomyces exconjugants containing the integrated plasmid using appropriate antibiotic resistance markers.

-

Production and Analysis: Cultivate the engineered Streptomyces strain under conditions suitable for secondary metabolite production. Extract the metabolites and analyze the production of berninamycin analogues using LC-MS and NMR.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of antimicrobial compounds.

-

Preparation of Bacterial Inoculum: Grow the test bacterium in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.

-

Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate. The final volume in each well should be 50 µL.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. Include a positive control (bacteria without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 16-20 hours.

-

Reading the MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.

Visualizations

Biosynthetic Pathway of Berninamycin A

Caption: Proposed biosynthetic pathway of Berninamycin A.

Experimental Workflow for Heterologous Expression and Testing

Caption: Workflow for generating and testing berninamycin analogues.

Conclusion

The study of berninamycin's natural variants and biosynthetically engineered analogues provides valuable insights into the structure-activity relationships of this important class of thiopeptide antibiotics. While a number of variants have been characterized, a significant gap remains in the quantitative assessment of their biological activities. Future work should focus on obtaining comprehensive MIC data for all known variants and exploring the chemical space further through synthetic and semi-synthetic approaches. The detailed experimental protocols and biosynthetic understanding presented in this guide offer a solid foundation for researchers to advance the development of novel and potent berninamycin-based therapeutics.

References

- 1. The posttranslational modification cascade to the thiopeptide berninamycin generates linear forms and altered macrocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. researchgate.net [researchgate.net]

- 4. Berninamycins B, C, and D, minor metabolites from Streptomyces bernensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. Host-dependent heterologous expression of berninamycin gene cluster leads to linear thiopeptide antibiotics - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. npatlas.org [npatlas.org]

- 9. scbt.com [scbt.com]

- 10. An antimicrobial thiopeptide producing novel actinomycetes Streptomyces terrae sp. nov., isolated from subsurface soil of arable land - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Genome Mining of Streptomyces sp. YIM 130001 Isolated From Lichen Affords New Thiopeptide Antibiotic [frontiersin.org]

- 12. Heterologous expression and purification of encapsulins in Streptomyces coelicolor - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Nuances: A Technical Guide to the Structural Differences Between Berninamycin A and Berninamycin D

For Immediate Release

This technical guide provides an in-depth analysis of the structural distinctions between Berninamycin A and its minor metabolite, Berninamycin D. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes available data to offer a comprehensive comparison, including methodologies for their characterization and a visual representation of their structural divergence.

Core Structural Dissimilarity

Berninamycin A and this compound belong to the thiopeptide class of antibiotics, characterized by a highly modified macrocyclic peptide structure. These compounds are produced by the bacterium Streptomyces bernensis. The fundamental structural difference between Berninamycin A and this compound lies in the composition of the side chain attached to the carboxyl group of their shared pyridine ring core.[1][2][3]

Berninamycin A possesses a side chain consisting of three dehydroalanine (Dha) residues. In contrast, This compound features a truncated side chain, containing only one dehydroalanine residue, meaning it has two fewer dehydroalanine units than Berninamycin A.[1][2][3] This seemingly minor alteration has a significant impact on the overall molecular formula and mass of the two compounds.

Comparative Physicochemical Data

The structural variance between Berninamycin A and this compound is clearly reflected in their physicochemical properties. The following table summarizes the key quantitative data for these two molecules.

| Property | Berninamycin A | This compound | Data Source(s) |

| Molecular Formula | C₅₁H₅₁N₁₅O₁₅S | C₄₅H₄₅N₁₃O₁₃S | [4] |

| Molecular Weight | 1146.1 g/mol | 1008.0 g/mol | [4] |

| Structural Difference | Contains a tri-dehydroalanine side chain | Contains a mono-dehydroalanine side chain | [1][2][3] |

Visualization of Structural Divergence

To visually represent the structural relationship and the key difference between Berninamycin A and this compound, the following logical diagram has been generated.

References

- 1. Berninamycins B, C, and D, minor metabolites from Streptomyces bernensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The posttranslational modification cascade to the thiopeptide berninamycin generates linear forms and altered macrocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mode of Action of Berninamycin on Bacterial Protein Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Berninamycin is a thiopeptide antibiotic that potently inhibits bacterial protein synthesis, representing a class of compounds with potential for development against multidrug-resistant pathogens. This technical guide provides a comprehensive overview of the molecular mechanism of berninamycin, detailing its interaction with the bacterial ribosome and the functional consequences of this binding. The document includes a summary of available quantitative data, detailed experimental protocols for key assays, and visual representations of the antibiotic's mode of action and related experimental workflows.

Introduction

The rising threat of antibiotic resistance necessitates the exploration of novel antimicrobial agents with unique mechanisms of action. Thiopeptide antibiotics, a class of ribosomally synthesized and post-translationally modified peptides, have emerged as promising candidates. Berninamycin, produced by Streptomyces bernensis, is a representative member of this class. Its mode of action is closely related to that of the well-characterized thiopeptide, thiostrepton. This guide will delve into the specific molecular interactions and functional inhibition that define berninamycin's antibacterial activity.

Molecular Target and Mechanism of Action

Berninamycin's primary target within the bacterial cell is the 50S ribosomal subunit , a critical component of the protein synthesis machinery.[1][2][3] Specifically, it binds to a complex formed by the 23S ribosomal RNA (rRNA) and ribosomal protein L11 .[1][2] This binding site is located in a region of the 23S rRNA known as the GTPase Associated Center (GAC), which is crucial for the function of translational GTPase factors.

The binding of berninamycin to the 23S rRNA-L11 complex sterically and allosterically interferes with the function of the ribosomal A site .[1] The A site is where the incoming aminoacyl-tRNA (aa-tRNA) binds during the elongation cycle of protein synthesis. By obstructing or altering the conformation of the A site, berninamycin effectively halts the addition of new amino acids to the growing polypeptide chain, leading to the cessation of protein synthesis and ultimately, bacterial cell death.

Signaling Pathway of Inhibition

The following diagram illustrates the inhibitory action of berninamycin on bacterial protein synthesis.

Resistance Mechanism

The producing organism, Streptomyces bernensis, protects itself from the effects of berninamycin through a specific resistance mechanism. It possesses a ribosomal RNA methylase that catalyzes the pentose-methylation of the 23S rRNA at the antibiotic's binding site.[1] This modification prevents berninamycin from binding to the ribosome, thereby rendering it resistant to the antibiotic's effects.

Quantitative Data

| Bacterial Strain | Compound | MIC (µM) | Reference |

| Bacillus subtilis | Berninamycin A | 6.3 | [4][5] |

| Methicillin-resistant Staphylococcus aureus (MRSA) | Berninamycin A | 10.9 | [4][5] |

| Bacillus subtilis | Berninamycin A analog (from S. venezuelae) | >200 | [4][5] |

| Bacillus subtilis | T3A variant of Berninamycin | >400 | [2] |

Experimental Protocols

The following sections detail the methodologies for key experiments used to elucidate the mode of action of berninamycin.

Purification of Berninamycin from Streptomyces bernensis

This protocol describes the extraction and purification of berninamycin from a culture of S. bernensis.

Materials:

-

Streptomyces bernensis culture

-

Appropriate fermentation medium (e.g., ISP2 medium)

-

Acetone

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Acetonitrile (ACN)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

High-Performance Liquid Chromatography (HPLC) system with a preparative C18 column

Procedure:

-

Fermentation: Inoculate a suitable liquid medium with S. bernensis and incubate under optimal conditions for antibiotic production (typically 5-7 days at 28-30°C with shaking).

-

Extraction:

-

Harvest the bacterial cells by centrifugation.

-

Resuspend the cell pellet in acetone.

-

Perform cell lysis by sonication or homogenization.

-

Add anhydrous Na₂SO₄ to the acetone extract to remove water.

-

Filter the extract to remove cell debris.

-

Evaporate the acetone under reduced pressure to obtain a crude extract.

-

-

Solid Phase Extraction (SPE):

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).

-

Condition a C18 SPE cartridge with acetonitrile followed by water.

-

Load the dissolved extract onto the cartridge.

-

Wash the cartridge with a low concentration of acetonitrile in water to remove polar impurities.

-

Elute berninamycin with a higher concentration of acetonitrile in water.

-

-

Preparative HPLC:

-

Dissolve the enriched fraction from SPE in the HPLC mobile phase.

-

Inject the sample onto a preparative C18 HPLC column.

-

Use a gradient of acetonitrile in water with 0.1% TFA as the mobile phase.

-

Monitor the elution profile at a suitable wavelength (e.g., 280 nm).

-

Collect the fractions corresponding to the berninamycin peak.

-

Confirm the identity and purity of the collected fractions by analytical HPLC and mass spectrometry.

-

The following diagram outlines the workflow for the purification of berninamycin.

In Vitro Translation Inhibition Assay

This assay measures the effect of berninamycin on protein synthesis in a cell-free system.

Materials:

-

E. coli S30 extract or a commercially available cell-free protein synthesis kit

-

DNA template encoding a reporter protein (e.g., luciferase or β-galactosidase)

-

Amino acid mixture (including a radiolabeled amino acid, e.g., ³⁵S-methionine)

-

ATP and GTP

-

Berninamycin stock solution (in a suitable solvent like DMSO)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the S30 extract, DNA template, amino acid mixture (with the radiolabeled amino acid), ATP, and GTP.

-

Inhibitor Addition: Add varying concentrations of berninamycin to the reaction tubes. Include a no-inhibitor control and a positive control (e.g., chloramphenicol).

-

Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes) to allow for protein synthesis.

-

Precipitation: Stop the reaction by adding cold TCA to precipitate the newly synthesized proteins.

-

Filtration: Collect the precipitated protein by vacuum filtration through glass fiber filters.

-

Washing: Wash the filters with cold TCA and then ethanol to remove unincorporated radiolabeled amino acids.

-

Quantification: Dry the filters and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of protein synthesis against the concentration of berninamycin to determine the IC50 value (the concentration at which 50% of protein synthesis is inhibited).

Ribosome Filter Binding Assay

This assay is used to demonstrate the direct binding of berninamycin to the ribosome.

Materials:

-

Purified 70S ribosomes or 50S ribosomal subunits from a sensitive bacterial strain

-

Radiolabeled berninamycin (e.g., ³H-berninamycin) or a competitive binding setup with a known radiolabeled ligand.

-

Binding buffer (containing appropriate concentrations of Mg²⁺, K⁺, and a buffering agent)

-

Nitrocellulose filters (0.45 µm pore size)

-

Washing buffer

-

Scintillation counter

Procedure:

-

Binding Reaction: In a microcentrifuge tube, incubate a fixed concentration of ribosomes with varying concentrations of radiolabeled berninamycin in the binding buffer.

-

Incubation: Allow the binding reaction to reach equilibrium (e.g., incubate for 30 minutes at room temperature).

-

Filtration: Quickly filter the reaction mixture through a nitrocellulose filter under vacuum. Ribosomes and ribosome-ligand complexes will be retained on the filter, while unbound ligand will pass through.

-

Washing: Wash the filter with cold washing buffer to remove any non-specifically bound ligand.

-

Quantification: Place the filter in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the amount of bound radiolabeled berninamycin as a function of its concentration. Analyze the data using appropriate binding models (e.g., Scatchard analysis) to determine the dissociation constant (Kd) and the number of binding sites.

Conclusion

Berninamycin exerts its antibacterial effect by targeting the 50S ribosomal subunit and inhibiting protein synthesis. Its specific interaction with the 23S rRNA-L11 complex disrupts the function of the ribosomal A site, preventing the elongation of the polypeptide chain. The available quantitative data, primarily in the form of MIC values, confirms its potent activity against Gram-positive bacteria, including clinically relevant strains like MRSA. The detailed experimental protocols provided in this guide offer a framework for the further investigation and characterization of berninamycin and other thiopeptide antibiotics, which hold promise as next-generation antimicrobial agents. Further research to determine the precise binding kinetics and to obtain high-resolution structural data of the berninamycin-ribosome complex will be invaluable for structure-based drug design efforts.

References

- 1. The mode of action of berninamycin and mechanism of resistance in the producing organism, Streptomyces bernensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. researchgate.net [researchgate.net]

- 4. The posttranslational modification cascade to the thiopeptide berninamycin generates linear forms and altered macrocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Berninamycin D

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the isolation and purification of Berninamycin D, a minor thiopeptide metabolite produced by Streptomyces bernensis.

Introduction

This compound is a naturally occurring thiopeptide antibiotic belonging to the berninamycin family of secondary metabolites produced by Streptomyces bernensis. Structurally, it is a cyclic peptide that differs from the major component, Berninamycin A, by the absence of two dehydroalanine units attached to the carboxyl carbon of the pyridine ring[1]. As a minor metabolite, its isolation presents challenges due to low abundance, typically around 1.0% of Berninamycin A[2]. These protocols outline the key steps from fermentation to purification to obtain this compound for research and drug development purposes.

Data Presentation

Table 1: Recommended Media for Streptomyces bernensis Cultivation

| Medium Component | GYM Medium[3] | TSB Medium[4] | R2YE Medium[4] | Minimal Medium (MM)[5] |

| Carbon Source | Glucose (4.0 g/L) | Tryptic Soy Broth (30 g/L) | Sucrose (103 g/L) | Glucose (10 g/L) or Mannitol (5 g/L) |

| Nitrogen Source | Yeast Extract (4.0 g/L) | Yeast Extract (5 g/L) | L-asparagine (0.5 g/L) | |

| Macronutrients | Malt Extract (10.0 g/L), CaCO₃ (2.0 g/L) | K₂SO₄ (0.25 g/L), MgCl₂·6H₂O (10.12 g/L) | K₂HPO₄ (0.5 g/L), MgSO₄·7H₂O (0.2 g/L) | |

| Trace Elements | - | See below | FeSO₄·7H₂O (0.01 g/L) | |

| Other | Agar (12.0 g/L for solid) | Casamino acids (0.1 g/L), KH₂PO₄ (0.05 g/L) | Agar (10 g/L for solid) | |

| pH | 7.2 | - | 7.2 | 7.0-7.2 |

Note: For liquid cultures, agar is omitted. R2YE trace element solution (per liter): ZnCl₂ 40 mg, FeCl₃·6H₂O 200 mg, CuCl₂·2H₂O 10 mg, MnCl₂·4H₂O 10 mg, Na₂B₄O₇·10H₂O 10 mg, (NH₄)₆Mo₇O₂₄·4H₂O 10 mg.

Table 2: Summary of Purification Parameters

| Purification Step | Parameter | Recommended Value/Condition |

| Extraction | Solvent | Acetone with anhydrous Na₂SO₄[2] |

| Target | Cell Pellet[2] | |

| Initial Purification | Method | Solid-Phase Extraction (SPE) or Column Chromatography |

| Stationary Phase | C18 or similar reversed-phase resin | |

| Elution | Step gradient of increasing organic solvent (e.g., acetonitrile in water) | |

| Preparative HPLC | Column | Reversed-phase C8 or C18, wide pore (e.g., 300 Å)[6][7] |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) in Water[7] | |

| Mobile Phase B | 0.1% TFA or FA in Acetonitrile (ACN)[7] | |

| Gradient | Linear gradient of increasing Mobile Phase B | |

| Detection | UV at 220-280 nm |

Experimental Protocols

Protocol 1: Fermentation of Streptomyces bernensis

-

Inoculum Preparation:

-

Prepare a starter culture by inoculating a suitable liquid medium, such as Tryptic Soy Broth (TSB) or GYM broth, with a glycerol stock or spore suspension of S. bernensis.

-

Incubate the starter culture at 28-30°C with shaking at 200-250 rpm for 2-3 days until dense growth is observed.

-

-

Production Culture:

-

Inoculate the production medium (e.g., GYM or R2YE) with 5-10% (v/v) of the starter culture.

-

For large-scale production, use a fermenter to maintain optimal conditions. Maintain the pH at 7.0 and ensure adequate aeration[2].

-

Incubate the production culture at 28-30°C for 4-7 days. Monitor the production of berninamycins by analytical HPLC-MS.

-

Protocol 2: Extraction of Berninamycins

-

Harvesting:

-

Harvest the fermentation broth by centrifugation at 8,000-10,000 x g for 20 minutes to pellet the cells.

-

-

Extraction:

-

Decant the supernatant.

-

To the cell pellet, add acetone containing anhydrous sodium sulfate (Na₂SO₄) to absorb water[2]. Use a sufficient volume of acetone to fully immerse the pellet.

-

Vigorously shake or vortex the mixture for at least 30 minutes to ensure thorough extraction[2].

-

Separate the acetone extract from the cell debris by filtration or centrifugation.

-

Remove the acetone from the extract under reduced pressure using a rotary evaporator to yield a crude extract.

-

Protocol 3: Purification of this compound

-

Sample Preparation:

-

Dissolve the crude extract in a minimal volume of 50:50 (v/v) acetonitrile:water[2].

-

Filter the dissolved extract through a 0.45 µm filter to remove any particulate matter.

-

-

Initial Cleanup (Optional but Recommended):

-

For highly complex extracts, an initial cleanup using solid-phase extraction (SPE) with a C18 cartridge can be beneficial.

-

Condition the cartridge with methanol followed by water.

-

Load the filtered extract.

-

Wash with a low percentage of organic solvent (e.g., 10-20% acetonitrile in water) to remove polar impurities.

-

Elute the berninamycins with a higher concentration of organic solvent (e.g., 80-100% acetonitrile).

-

Dry the eluted fraction.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

System: A preparative HPLC system equipped with a UV detector and fraction collector.

-

Column: A preparative scale reversed-phase C8 or C18 column (e.g., 250 x 21.2 mm, 5-10 µm particle size).

-

Mobile Phase:

-

A: 0.1% TFA in water

-

B: 0.1% TFA in acetonitrile

-

-

Gradient: Develop a shallow gradient based on analytical HPLC runs. A starting point could be a linear gradient from 30% to 60% B over 40-60 minutes.

-

Flow Rate: Adjust according to the column dimensions (e.g., 10-20 mL/min for a 21.2 mm ID column).

-

Injection: Dissolve the extract (or SPE fraction) in the initial mobile phase composition and inject onto the column.

-

Fraction Collection: Collect fractions based on the UV chromatogram. This compound is expected to elute after the more hydrophobic Berninamycin A.

-

Analysis of Fractions: Analyze the collected fractions by analytical HPLC-MS to identify those containing pure this compound.

-

Pooling and Drying: Pool the pure fractions and remove the solvent by lyophilization.

-

Visualizations

Caption: Overall workflow for this compound isolation.

Caption: Detailed purification steps for this compound.

References

- 1. Berninamycins B, C, and D, minor metabolites from Streptomyces bernensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The posttranslational modification cascade to the thiopeptide berninamycin generates linear forms and altered macrocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bacdive.dsmz.de [bacdive.dsmz.de]

- 4. Laboratory Maintenance of Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MM - ActinoBase [actinobase.org]

- 6. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of a Novel Plasmid-Borne Thiopeptide Gene Cluster in Staphylococcus epidermidis Strain 115 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Analytical Characterization of Berninamycin D

For Researchers, Scientists, and Drug Development Professionals

Introduction

Berninamycin D is a cyclic thiopeptide antibiotic and a minor metabolite isolated from the fermentation broth of Streptomyces bernensis. As a member of the berninamycin family, its structural elucidation and characterization are crucial for understanding its biological activity, mechanism of action, and potential therapeutic applications. This compound is structurally distinct from its major analogue, Berninamycin A, notably by the absence of two dehydroalanine units.[1] This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of this compound, employing a suite of modern analytical techniques.

The primary methods for characterizing this compound include High-Performance Liquid Chromatography (HPLC) for isolation and purity assessment, Mass Spectrometry (MS) for molecular weight determination and structural fragmentation analysis, and Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural elucidation.

Physicochemical Properties and Quantitative Data

A summary of the key physicochemical properties of this compound and the related Berninamycin A is presented below for comparative analysis.

| Property | This compound | Berninamycin A |

| Molecular Formula | C45H45N13O13S | C51H51N15O15S |

| Molecular Weight | 1008.0 g/mol [1][2][3] | 1146.1 g/mol [4] |

| CAS Number | 161263-50-9[1][2][3] | Not specified |

| Appearance | Solid[3] | Pale yellow amorphous solid |

| Solubility | Soluble in DMF and DMSO[3] | Not specified |

| Origin | Streptomyces bernensis[1][3] | Streptomyces bernensis |

Experimental Protocols

Isolation and Purification of this compound

This compound is typically isolated from the fermentation culture of Streptomyces bernensis as a minor component alongside other berninamycin analogues. A general workflow for its isolation and purification is outlined below.

References

Application Note: HPLC-MS Analysis for the Quantification and Characterization of Berninamycin Production

Audience: Researchers, scientists, and drug development professionals involved in natural product discovery, fermentation optimization, and antibiotic development.

Introduction

Berninamycin is a potent thiopeptide antibiotic with significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] It is a ribosomally synthesized and post-translationally modified peptide (RiPP) produced by various Streptomyces species, such as S. bernensis.[2][3] The complex structure of berninamycin, featuring a pyridine core embedded in a large macrocycle, arises from an intricate biosynthetic pathway.[1][4] Monitoring and optimizing the production of berninamycin and its analogues from fermentation cultures is critical for research and development. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is an essential analytical tool for this purpose, providing the sensitivity and specificity required for the detection, characterization, and quantification of these complex molecules directly from crude extracts.

This application note provides a detailed protocol for the extraction and subsequent HPLC-MS analysis of berninamycin from Streptomyces fermentation broths.

Experimental Workflow

The overall workflow for the analysis of berninamycin production involves several key stages, from bacterial culture to data analysis.

Caption: High-level workflow for berninamycin analysis.

Experimental Protocols

Protocol 1: Sample Preparation from Streptomyces Fermentation Broth

This protocol details the extraction of berninamycin from the cell pellet of a Streptomyces culture.[3]

Materials:

-

Streptomyces fermentation culture

-

Acetone (ACS grade)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

50 mL centrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Rotary evaporator or vacuum concentrator

-

0.45 µm syringe filters (e.g., PTFE)

-

HPLC vials

Procedure:

-

Inoculate a suitable production medium (e.g., AF/MS or GYM) with a starter culture of the Streptomyces strain.[3]

-

Incubate the culture at 30°C with shaking (e.g., 250 rpm) for 4-7 days.[3]

-

Transfer 10 mL of the expression culture to a 50 mL centrifuge tube.

-

Pellet the cells by centrifugation at 4,000 x g for 15 minutes. Discard the supernatant.[3]

-

To the cell pellet, add 10 mL of acetone and a small amount of anhydrous Na₂SO₄.[3]

-

Extract the metabolites by vortexing vigorously for 30 minutes.[3]

-

Filter the mixture through a cotton plug or perform a brief centrifugation to pellet the cell debris.[3]

-

Transfer the acetone supernatant to a clean tube and remove the solvent in a vacuum concentrator or rotary evaporator.[3]

-

Re-dissolve the dried residue in 0.5 mL of 50:50 (v/v) acetonitrile:water.[3]

-

Filter the final solution through a 0.45 µm syringe filter directly into an HPLC vial for analysis.[3]

Protocol 2: HPLC-MS/MS Method

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

High-Resolution Mass Spectrometer (e.g., Q-Exactive Orbitrap, Q-TOF)

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

-

Mobile Phase A: Water + 0.1% Formic Acid[5]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid[5]

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Gradient:

-

0-2 min: 5% B

-

2-20 min: 5% to 95% B

-

20-25 min: 95% B

-

25-26 min: 95% to 5% B

-

26-30 min: 5% B (Re-equilibration)

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Mass Range: m/z 200–2000[5]

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120°C

-

Desolvation Temperature: 350°C

-

Data Acquisition: Full MS scan followed by data-dependent MS/MS (TopN, where N=3)

-

Collision Energy: Stepped or ramped collision energy (e.g., 20-40 eV) for fragmentation.

Data Presentation and Results

Analysis of the extracts will yield a base peak chromatogram where different berninamycin analogues can be separated.[6] The mass spectrometer provides high-resolution mass data for confident identification.

Table 1: Mass Spectrometric Data for Key Berninamycin Analogs.

| Compound | Molecular Formula | Observed m/z [M+H]⁺ | Observed m/z [M+2H]²⁺ | Reference |

|---|---|---|---|---|

| Berninamycin A | C₅₁H₅₁N₁₅O₁₆S | 1146.3484 | 573.6796 | [3][6] |

| Berninamycin B | C₅₁H₅₁N₁₅O₁₅S | 1130.3535 | 565.6821 | [6] |

| Altered Macrocycle | C₅₁H₅₃N₁₅O₁₅S | 1148.3639 | 574.6873 | [3] |

| Linear Precursor 1 | C₅₁H₅₉N₁₅O₂₀S | 1224.4276 | 612.7192 | [3] |

| Linear Precursor 2 | C₅₁H₅₇N₁₅O₁₉S | 1206.4170 | 603.7139 |[3] |

Table 2: Example Quantitative Analysis of Berninamycin A Production. This table structure can be used to compare production titers between different strains or fermentation conditions. Data shown is for illustrative purposes only.

| Strain ID | Fermentation Time (days) | Berninamycin A Titer (µg/mL) | Standard Deviation |

| S. bernensis (Wild Type) | 7 | 15.2 | ± 1.8 |

| S. lividans (Heterologous Host) | 7 | 3.2 | ± 0.5 |

| S. venezuelae (Heterologous Host) | 7 | 1.1 | ± 0.3 |

| Mutant Strain M-1 | 7 | 25.8 | ± 2.5 |

Berninamycin Biosynthesis Pathway

Berninamycin is synthesized from a precursor peptide, BerA, which consists of a leader peptide and a core peptide.[1][7] The core peptide undergoes a series of post-translational modifications (PTMs), including cyclodehydration, dehydrogenation, and hydroxylation, to form the mature, macrocyclic antibiotic.[2][7]

Caption: Simplified biosynthesis pathway of Berninamycin A.

Conclusion

The HPLC-MS method described provides a robust and reliable framework for the analysis of berninamycin production. It enables researchers to perform both qualitative identification of berninamycin and its analogues and quantitative assessment of production titers. This analytical protocol is invaluable for screening producer strains, optimizing fermentation conditions, and advancing the development of thiopeptide antibiotics.

References

- 1. pnas.org [pnas.org]

- 2. researchgate.net [researchgate.net]

- 3. The posttranslational modification cascade to the thiopeptide berninamycin generates linear forms and altered macrocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Purification, HR-LC-ESI-MS-MS Identification, and Peptide Prediction of Bacteriocin-Like Inhibitory Substances Produced by Streptomyces sp. Isolated from Chanos chanos - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Heterologous Expression of the Berninamycin Gene Cluster

For Researchers, Scientists, and Drug Development Professionals

Introduction

Berninamycin, a thiopeptide antibiotic, exhibits potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] Its complex structure, featuring a unique 2-oxazolyl-3-thiazolyl-pyridine core embedded in a 35-atom macrocycle, arises from extensive post-translational modifications of a ribosomally synthesized precursor peptide.[1] The discovery and characterization of the berninamycin biosynthetic gene cluster (BGC) have opened avenues for its heterologous expression in well-characterized host organisms. This approach facilitates the production of berninamycin and its analogs for further investigation and potential therapeutic development, and provides a platform for biosynthetic pathway elucidation and engineering.

These application notes provide a comprehensive overview and detailed protocols for the heterologous expression of the berninamycin gene cluster in various Streptomyces hosts.

Data Presentation

Quantitative Analysis of Berninamycin Production in Heterologous Hosts

The heterologous expression of the berninamycin gene cluster has been successfully achieved in several Streptomyces species, with varying production levels and resulting products. The following table summarizes the quantitative data available from published studies.

| Heterologous Host | Expression Vector | Product(s) | Relative Production Level | Reference |

| Streptomyces lividans TK24 | pSET152+bern | Berninamycin A | 2.4 times the quantity produced by S. bernensis | [1] |

| Streptomyces venezuelae ATCC 10712 | pSET152+bern | Berninamycin A variant (with a methyloxazoline) | 21% of the quantity produced by S. bernensis | [1] |

| Streptomyces coelicolor M1154 | pCSG8111 | Berninamycins A and B | Production confirmed, but quantitative comparison not provided | [2] |

| Streptomyces albus J1074 | pCSG8111 | Linearized berninamycins J and K | Production confirmed, but quantitative comparison not provided | [2] |

Experimental Protocols

Cloning of the Berninamycin Gene Cluster

Objective: To isolate the complete berninamycin gene cluster from the native producer, Streptomyces bernensis, and clone it into a suitable vector for heterologous expression.

Methodology:

-

Genomic DNA Isolation:

-

Culture Streptomyces bernensis UC 5144 in a suitable liquid medium (e.g., Tryptic Soy Broth) for 3-5 days at 30°C.

-

Harvest the mycelium by centrifugation.

-

Isolate high-molecular-weight genomic DNA using a standard phenol/chloroform extraction method or a commercial kit.

-

-

Fosmid Library Construction:

-

Shear the high-molecular-weight genomic DNA to an average size of 35-45 kb.

-

End-repair the DNA fragments to generate blunt, 5'-phosphorylated ends.

-

Ligate the end-repaired DNA fragments into a fosmid vector (e.g., pCC1FOS).

-

Package the ligation mixture into lambda phage particles.

-

Transfect E. coli host cells (e.g., EPI300-T1R) with the phage particles.

-

Plate the transfected cells on selective medium (e.g., LB agar with chloramphenicol) to obtain a fosmid library.

-

-

Screening of the Fosmid Library:

-

Design primers specific to a key gene in the berninamycin gene cluster (e.g., berA, the precursor peptide gene).

-

Screen the fosmid library by PCR using the designed primers to identify fosmids containing the berninamycin gene cluster.

-

-

Subcloning into an Expression Vector:

-

Isolate the identified fosmid containing the complete berninamycin gene cluster.

-

Digest the fosmid and an integrative Streptomyces expression vector (e.g., pSET152) with appropriate restriction enzymes.

-

Ligate the berninamycin gene cluster fragment into the digested expression vector to generate the final expression construct (e.g., pSET152+bern).[1]

-

Heterologous Expression in Streptomyces Hosts

Objective: To introduce the berninamycin gene cluster into selected Streptomyces hosts and induce the production of berninamycin and its analogs.

Methodology:

-

Preparation of E. coli Donor Strain:

-

Transform the non-methylating E. coli strain ET12567/pUZ8002 with the expression construct (e.g., pSET152+bern).

-

Select for transformants on LB agar containing the appropriate antibiotics (e.g., apramycin, kanamycin, chloramphenicol).

-

-

Intergeneric Conjugation:

-

Grow the E. coli donor strain in LB medium with antibiotics to an OD600 of 0.4-0.6.

-

Wash the E. coli cells twice with fresh LB medium to remove antibiotics.

-

Prepare a spore suspension of the desired Streptomyces recipient strain (S. lividans TK24, S. venezuelae ATCC 10712, S. coelicolor M1154, or S. albus J1074).

-

Mix the E. coli donor cells and Streptomyces spores on a suitable agar medium (e.g., SFM agar) and incubate at 30°C for 16-20 hours.

-

Overlay the plates with an appropriate antibiotic to select for exconjugants (e.g., nalidixic acid and apramycin).

-

Incubate the plates until exconjugant colonies appear.

-

-

Fermentation and Product Analysis:

-

Inoculate a suitable seed medium with spores of the Streptomyces exconjugant strain and incubate at 30°C for 2-3 days.

-

Transfer the seed culture to a production medium (e.g., R5A medium) and continue incubation for 5-7 days.

-

Harvest the culture broth and extract the secondary metabolites with an organic solvent (e.g., ethyl acetate or acetone).

-

Analyze the crude extract by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to detect and identify berninamycin and its analogs.[1]

-

Visualizations

Experimental Workflow for Heterologous Expression

Caption: Workflow for cloning and heterologous expression of the berninamycin gene cluster.

Proposed Biosynthetic Pathway of Berninamycin

Caption: Simplified proposed biosynthetic pathway for berninamycin A.

Host-Dependent Production of Berninamycin Analogs

References

Application Notes and Protocols for In Vitro Evaluation of Berninamycin D Antibacterial Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Berninamycin D is a member of the thiopeptide class of antibiotics, which are known for their potent activity against Gram-positive bacteria.[1][2] Thiopeptides, including the berninamycins, are ribosomally synthesized and post-translationally modified peptides (RiPPs) that function by inhibiting bacterial protein synthesis.[3][4] The primary mechanism of action for berninamycins is the targeting of the 50S ribosomal subunit, where they bind to a complex of 23S rRNA and the L11 protein.[3][5] This interaction disrupts the function of elongation factors, ultimately halting peptide chain elongation and leading to bacterial cell death.[4]

This compound is a minor metabolite isolated from the fermentation of Streptomyces bernensis.[6] Structurally, it is a cyclic thiopeptide characterized by a 35-atom macrocycle containing a unique oxazolyl-thiazolyl-pyridine core.[3][4] It differs from the more abundant Berninamycin A by having two fewer dehydroalanine units.[6] While extensive data on the antibacterial potency of Berninamycin A is available, specific quantitative data for this compound is not widely reported in peer-reviewed literature. These application notes provide detailed protocols for standard in vitro assays to determine the antibacterial efficacy of this compound.

Data Presentation

Due to the limited availability of specific antibacterial activity data for this compound, the following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for the closely related compound, Berninamycin A, for comparative purposes. Researchers can utilize the protocols provided herein to generate analogous data for this compound.

Table 1: Reported MIC Values for Berninamycin A

| Bacterial Strain | MIC (µM) | Reference |

| Bacillus subtilis | 6.3 | [4] |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 10.9 | [4] |

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound, like other berninamycins and thiostrepton-like antibiotics, inhibits bacterial protein synthesis through a well-defined mechanism. The antibiotic binds to a conserved region on the 50S ribosomal subunit, specifically at the interface of the 23S rRNA and the ribosomal protein L11. This binding event sterically hinders the association of translational GTPases, such as Elongation Factor Tu (EF-Tu) and Elongation Factor G (EF-G), with the ribosome. The inability of these elongation factors to function correctly stalls the translocation of tRNA and mRNA, thereby arresting the elongation phase of protein synthesis.

Experimental Protocols

The following are detailed protocols for determining the in vitro antibacterial activity of this compound. These methods are based on established standards for antimicrobial susceptibility testing.

Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution

The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.